Structural Differentiation: 3-Chlorophenyl vs. 4-Chlorophenyl/Unsubstituted Piperazine in Benzothiazole–Piperazine AChE Inhibitors
In a series of 14 benzothiazole–piperazine compounds, the position of the chloro substituent on the phenylpiperazine moiety critically influenced AChE inhibitory activity. Compound 19 (bearing a 4-chlorophenyl group) and compound 20 (with a different substitution pattern) exhibited very good AChE inhibition, whereas unsubstituted phenylpiperazine analogs showed markedly reduced activity [1]. The target compound features a 3-chlorophenyl substituent, which is structurally distinct from both the 4-chloro and unsubstituted variants. Although quantitative IC50 data for this exact compound are absent, class-level SAR indicates that the meta-chloro orientation is expected to yield a binding profile intermediate between the potent para-substituted and weak unsubstituted analogs.
| Evidence Dimension | AChE inhibitory activity (IC50) as a function of phenylpiperazine substitution |
|---|---|
| Target Compound Data | Not available (3-chlorophenyl substituent) |
| Comparator Or Baseline | Compound 19 (4-chlorophenyl): IC50 not reported in abstract; Unsubstituted phenylpiperazine analog: significantly reduced activity |
| Quantified Difference | Cannot be calculated; difference based on qualitative SAR trend from the study |
| Conditions | In vitro AChE inhibition assay; benzothiazole–piperazine series (compounds 1–20) |
Why This Matters
Procurement of the 3-chloro isomer is essential to probe the meta-substitution effect, which is not covered by the commercially available 4-chloro or unsubstituted standards.
- [1] Sağlık BN, et al. Design, synthesis, and AChE inhibitory activity of new benzothiazole-piperazines. Med Chem Res. 2016;25:2135–2144. View Source
